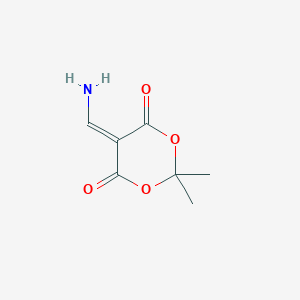

5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(aminomethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4/c1-7(2)11-5(9)4(3-8)6(10)12-7/h3H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBFFWEHAIAWVHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(=CN)C(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372822 | |

| Record name | 5-(Aminomethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15568-88-4 | |

| Record name | 5-(Aminomethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione mechanism

An In-depth Technical Guide to the Synthesis of 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Authored by: A Senior Application Scientist

Introduction

This compound, an enamine derivative of Meldrum's acid, stands as a pivotal intermediate in contemporary organic synthesis. Its unique structural features, combining the high reactivity of the Meldrum's acid moiety with a versatile aminomethylene group, render it an invaluable building block for the construction of a diverse array of heterocyclic compounds and other complex molecular architectures.[1][2][3] Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) itself is renowned for the pronounced acidity of its C-5 methylene protons, a characteristic that facilitates a wide range of condensation and alkylation reactions.[4][5][6] This guide provides a comprehensive exploration of the synthesis of its aminomethylene derivative, delving into the underlying reaction mechanism, offering detailed experimental protocols, and presenting key characterization data for the benefit of researchers, scientists, and professionals in drug development.

The Core Reaction: A Mechanistic Perspective

The synthesis of this compound is typically achieved through a one-pot, three-component reaction involving Meldrum's acid, an orthoformate such as triethyl orthoformate, and an amine.[4][7][8][9] This process is a testament to the efficiency of multicomponent reactions, which allow for the rapid assembly of complex molecules from simple precursors, thereby enhancing atom economy and reducing synthetic steps.[2][10]

Causality Behind Experimental Choices

The selection of triethyl orthoformate is critical; it serves as a one-carbon electrophile. The high acidity of the C-5 protons of Meldrum's acid (pKa ≈ 4.97) allows for its facile deprotonation, even by weak bases, to form a highly nucleophilic enolate. This enolate then readily attacks the electrophilic carbon of the orthoformate. The subsequent elimination of ethanol molecules drives the formation of an ethoxymethylene intermediate.

The final step involves the nucleophilic attack of an amine on this intermediate, leading to the displacement of the ethoxy group and the formation of the desired enamine product. The choice of amine can be varied to introduce different substituents on the nitrogen atom, highlighting the versatility of this synthetic route.

Self-Validating System: A Step-by-Step Mechanistic Breakdown

-

Enolate Formation: Meldrum's acid, in the presence of a suitable solvent, exists in equilibrium with its enolate form. The high acidity of the α-protons is a direct consequence of the two flanking carbonyl groups, which effectively stabilize the resulting negative charge through resonance.

-

Nucleophilic Attack on Orthoformate: The highly reactive enolate of Meldrum's acid acts as a potent nucleophile, attacking the electrophilic carbon atom of triethyl orthoformate.

-

Formation of the Ethoxymethylene Intermediate: This initial adduct is unstable and readily eliminates a molecule of ethanol to form 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. This intermediate is a key electrophilic species in the reaction sequence.

-

Amine Addition and Elimination: A primary or secondary amine then adds to the electrophilic carbon of the ethoxymethylene intermediate. The resulting tetrahedral intermediate subsequently eliminates another molecule of ethanol to yield the final, stable this compound product.

Visualizing the Mechanism

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocols

Synthesis of 5-((Phenylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

This protocol details a representative synthesis using aniline as the amine component.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Meldrum's Acid | 144.13 | 1.39 mmol | |

| Triethyl Orthoformate | 148.20 | 2.88 mmol | |

| Aniline | 93.13 | 2.88 mmol | |

| Methanol | 32.04 | As solvent |

Procedure:

-

To a solution of Meldrum's acid (1.39 mmol) in methanol, add triethyl orthoformate (2.88 mmol).

-

Stir the mixture at room temperature.

-

Add aniline (2.88 mmol) to the resulting solution.

-

Reflux the reaction mixture for 30 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the crude product and wash with cold methanol to obtain the purified 5-((phenylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.

Data Presentation: Characterization of the Product

The synthesized compound can be thoroughly characterized using various spectroscopic techniques.

| Technique | Observed Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ: 1.67 (s, 6H, 2xCH₃), 7.83-8.34 (m, 5H, Ar-H), 8.75 (s, 1H, =CH), 11.32 (s, 1H, NH) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ: 27.8, 104.1, 114.4, 120.8-139.4, 150.1, 164.2 |

| Yield | Typically ranges from low to moderate, for example, 13% as reported in one study.[4] |

Note: Spectroscopic data can vary slightly depending on the solvent and instrument used.

Visualization of the Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The synthesis of this compound via a one-pot, three-component reaction of Meldrum's acid, triethyl orthoformate, and an amine is a highly efficient and versatile method. This guide has provided a detailed mechanistic understanding, a practical experimental protocol, and essential characterization data. The utility of this compound as a synthetic intermediate ensures its continued importance in the fields of medicinal chemistry and materials science, offering a gateway to a vast landscape of novel molecular entities.

References

- Fülöp, F. Meldrum's Acid in Multicomponent Reactions: Applications to Combinatorial and Diversity-Oriented Synthesis. Mol Divers12, 155–163 (2008).

- Verma, A. K., Joshi, P. & Singh, J. Recent Advances in the Application of Meldrum's Acid in Multicomponent Reactions. Curr. Org. Chem.23, 1646–1679 (2019).

- Shaabani, A. & Hooshmand, S. E. Isocyanide and Meldrum's acid-based multicomponent reactions in diversity-oriented synthesis: from a serendipitous discovery towards valuable synthetic approaches. RSC Adv.6, 58883–58917 (2016).

- Shaabani, A., Maleki, A. & Mofakham, H. One pot multicomponent reaction of Meldrum's acid for the synthesis of 1,4-oxathiepane. Iran. J. Chem. Chem. Eng.30, 1–5 (2011).

- Shaabani, A. et al. Isocyanide and Meldrum's acid-based multicomponent reactions in diversity-oriented synthesis: from a serendipitous discovery towards valuable synthetic approaches. RSC Adv.6, 58883–58917 (2016).

- El-Sayed, M. A. A. One-Pot Reactions of Triethyl Orthoformate with Amines. Molecules28, 8016 (2023).

- Zolfigol, M. A., Khazaei, A. & Moosavi-Zare, A. R.

- McNab, H. & Monahan, L. C. The formation of enaminoenaminones from N-alkylaminomethylene derivatives of Meldrum's acid. J. Chem. Soc., Perkin Trans. 1 863–868 (1989).

- Chen, B., Wang, X. & Huang, Z. Reaction of Meldrum's Acid with an Aminomethylating Agent and Nitroalkanes. Chin. J. Chem.19, 1229–1234 (2001).

- Ghabraie, E. & Balalaie, S. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Adv.10, 32709–32757 (2020).

- Stricker, F., Peterson, J. & Read de Alaniz, J. Preparation of a Donor-Acceptor Stenhouse Adduct (DASA): 5-((2Z,4E)-5-(Diethylamino)-2-hydroxypenta-2,4-dien-1-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione. Org. Synth.99, 79–92 (2022).

- McNab, H. & Monahan, L. C. A new source of methylene Meldrum's acid. Reactions with enamines. J. Chem. Soc., Perkin Trans. 1 3159–3163 (1987).

- Li, J. & He, J. A one-pot reaction of Meldrum's acid with ethyl orthoformate and hydrazines.

- da Silva, L. E. et al. This compound. Acta Crystallogr. Sect. E Struct. Rep. Online62, o3866–o3867 (2006).

- Oikawa, Y., Sugano, K. & Yonemitsu, O. Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of β-keto esters. J. Org. Chem.43, 2087–2088 (1978).

-

Meldrum's acid. Wikipedia[Link].

- McNab, H. Meldrum's acid in organic synthesis. Chem. Soc. Rev.7, 345–358 (1978).

- Ivanov, A. S. Meldrum's acid in organic synthesis. Chem. Soc. Rev.37, 789–811 (2008).

Sources

- 1. elearning.uniroma1.it [elearning.uniroma1.it]

- 2. benthamscience.com [benthamscience.com]

- 3. researchgate.net [researchgate.net]

- 4. ir.uitm.edu.my [ir.uitm.edu.my]

- 5. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. repositorium.uminho.pt [repositorium.uminho.pt]

- 8. researchgate.net [researchgate.net]

- 9. Meldrum's acid in organic synthesis | Semantic Scholar [semanticscholar.org]

- 10. Isocyanide and Meldrum's acid-based multicomponent reactions in diversity-oriented synthesis: from a serendipitous discovery towards valuable synthetic approaches - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Comprehensive Guide to the Characterization of 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

This in-depth technical guide provides a comprehensive overview of the essential techniques for the characterization of 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, a key intermediate in various organic syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of a Well-Characterized Intermediate

This compound, an enamine derivative of Meldrum's acid, serves as a versatile building block in the synthesis of a wide array of heterocyclic compounds, some of which exhibit significant biological activities.[1][2] The purity and structural integrity of this intermediate are paramount to the success of subsequent synthetic steps and the ultimate biological efficacy of the final compounds. Therefore, a rigorous and multi-faceted characterization approach is not just a procedural formality but a critical component of ensuring reproducibility and advancing scientific discovery.

This guide will delve into the core analytical techniques employed to elucidate the structure, purity, and properties of this compound. We will explore the "why" behind each experimental choice, providing a logical framework for a self-validating characterization cascade.

I. Structural Elucidation: A Spectroscopic and Crystallographic Approach

The primary objective of characterization is to unequivocally confirm the chemical structure of the synthesized molecule. A combination of spectroscopic and crystallographic techniques provides a holistic and definitive structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and even ¹⁷O NMR provide invaluable information about the connectivity of atoms and the electronic environment within the molecule.

The choice of solvent and the specific NMR experiments are crucial for obtaining high-quality, interpretable data. Deuterated chloroform (CDCl₃) is a common solvent for this compound, as it offers good solubility and minimal interference in the regions of interest.[3][4] The presence of an intramolecular hydrogen bond between the amino proton and a carbonyl oxygen significantly influences the chemical shifts and is a key feature to identify.[3][5]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-15 ppm, sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-220 ppm, a larger number of scans due to the lower natural abundance of ¹³C (e.g., 1024 or more), and a relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (typically to the residual solvent peak, e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Data Presentation: Typical NMR Data

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Gem-dimethyl (2x CH₃) | ~1.7 | ~27 |

| Methylene (=CH) | ~8.3 (d) | ~87 |

| Amino (NH₂) | ~6.6 (br s), ~9.2 (br s) | - |

| Carbonyl (C=O) | - | ~164, ~165 |

| Quaternary (C(CH₃)₂) | - | ~105 |

| Vinylic (=C-N) | - | ~159 |

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration. The two broad singlets for the NH₂ protons are due to the intramolecular hydrogen bonding and restricted rotation around the C-N bond.[3]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. For this compound, the characteristic vibrations of the carbonyl groups, the N-H bonds, and the C=C double bond are of primary interest.

The IR spectrum serves as a quick quality control check. The presence of sharp, strong absorption bands in the expected regions confirms the successful formation of the enamine-dione structure. The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) from any starting carboxylic acid is also a key indicator of purity.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.

Data Presentation: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretching | ~3200-3400 (often broad) |

| C=O (lactone) | Asymmetric & Symmetric Stretching | ~1700-1750 (two distinct bands) |

| C=C | Stretching | ~1600-1650 |

| C-H | Stretching | ~2950-3000 |

The presence of two distinct carbonyl bands is characteristic of the Meldrum's acid moiety.[1]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound, which is a fundamental piece of evidence for its identity. Electron Ionization (EI) is a common technique for this type of molecule, and the resulting fragmentation pattern can offer additional structural clues.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Data Presentation: Expected Mass Spectrometry Data

| Ion | m/z | Interpretation |

| [M]⁺ | 171 | Molecular Ion |

| [M-CH₃]⁺ | 156 | Loss of a methyl group |

| [M-C₃H₆O]⁺ | 113 | Loss of acetone |

The molecular ion peak at m/z 171 confirms the molecular formula C₇H₉NO₄. The fragmentation pattern, including the characteristic loss of acetone, further supports the proposed structure.[3]

Single-Crystal X-ray Diffraction: The Definitive Structure

For an unambiguous, three-dimensional understanding of the molecular structure, single-crystal X-ray diffraction is the gold standard. This technique provides precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions.

The crystal structure of this compound reveals an envelope conformation for the 1,3-dioxane-4,6-dione ring.[5] It also definitively shows the presence of an intramolecular N—H⋯O hydrogen bond, which creates a six-membered ring and contributes to the planarity of the aminomethylene portion of the molecule.[5][6][7]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray analysis. This is often achieved by slow evaporation of a solvent from a saturated solution (e.g., in ethanol).

-

Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final structural model.

II. Purity and Thermal Stability Assessment

Beyond structural confirmation, it is essential to assess the purity and thermal stability of the compound, particularly for applications in drug development where these parameters can impact shelf-life and formulation.

Melting Point Determination: A Simple and Effective Purity Check

The melting point is a fundamental physical property that provides a quick indication of purity. A sharp melting point range close to the literature value suggests a high degree of purity. Impurities typically depress and broaden the melting point range. The reported melting point for this compound is in the range of 211-215 °C.[3]

Thermal Gravimetric Analysis (TGA): Understanding Thermal Decomposition

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis is crucial for understanding the thermal stability of the compound and identifying the temperature at which it begins to decompose. Derivatives of Meldrum's acid are known to decompose upon heating, often with the loss of acetone and carbon dioxide.[8][9]

Logical Workflow for Characterization

The characterization process should follow a logical progression, starting with simpler, more routine techniques and moving to more complex and definitive methods as needed.

Caption: A logical workflow for the comprehensive characterization of the title compound.

Conclusion

The thorough characterization of this compound is a critical, multi-step process that underpins the reliability and reproducibility of its use in further research and development. By employing a synergistic combination of spectroscopic and analytical techniques, as outlined in this guide, researchers can confidently verify the structure and purity of this valuable synthetic intermediate. This rigorous approach not only ensures the integrity of the immediate experimental results but also upholds the broader principles of scientific excellence.

References

-

17O NMR of Enamino-Diesters: Intramolecular Hydrogen Bonding in 5-Alkylaminomethylene-2,2-dimethyl-1,3-dioxane-4,6-diones. MDPI. Available at: [Link]

-

Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. MDPI. (2023-02-13). Available at: [Link]

-

Cracking Meldrum's Acid: Lowering the Temperature. Open Research Repository. Available at: [Link]

-

Acyl Meldrum's acid derivatives: Application in organic synthesis. ResearchGate. Available at: [Link]

-

Synthesis, crystal structure, vibrational spectra and theoretical calculations of quantum chemistry of a potential antimicrobial Meldrum's acid derivative. ResearchGate. Available at: [Link]

-

5-[(3,4-Dimethoxybenzyl)aminomethylene]-2,2-dimethyl-1,3-dioxane-4,6-dione. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. UiTM Institutional Repository. (2021-04-30). Available at: [Link]

-

This compound. ResearchGate. Available at: [Link]

-

O NMR of Enamino-Diesters: Intramolecular Hydrogen Bonding in 5- Alkylaminomethylene-2,2-dimethyl-1,3-dioxane-4,6-diones. ResearchGate. Available at: [Link]

-

2,2-dimethyl-5-acetyl- 1,3-dioxane-4,6-dione/Acetyl-Meldrum's acid. Blogger. (2016-01-24). Available at: [Link]

-

Meldrum's acid. Wikipedia. Available at: [Link]

-

2,2-Dimethyl-5-{[(4-nitrophenyl)amino]methylidene}-1,3-dioxane-4,6-dione. ResearchGate. Available at: [Link]

-

Preparation of a Donor-Acceptor Stenhouse Adduct (DASA): 5-((2Z,4E)-5-(Diethylamino)-2-hydroxypenta-2,4-dien-1-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione. Organic Syntheses. Available at: [Link]

-

A new source of methylene Meldrum's acid. Reactions with enamines. ResearchGate. Available at: [Link]

-

TGA thermograms of the 3 poly(amide-urethane)s prepared in this work. ResearchGate. Available at: [Link]

-

Mechanistic Investigation of the Selective Reduction of Meldrum's Acids to β-Hydroxy Acids using SmI2 and H2O. The Royal Society of Chemistry. Available at: [Link]

-

An efficient one-pot three-component reaction of pyrrole with aryl glyoxal derivatives and Meldrum's acid (MA) in water at room temperature afforded 2,2-dimethyl-5-(2-oxo-2-aryl-1-(1H-pyrrol-2-yl)ethyl)-1,3-dioxane-4,6-dione derivatives under catalyst-free conditions in high yields. Products were isolated and purified by simple filtration and washing with diethyl ether and their structures were established from their IR and NMR spectroscopic data.. Organic Chemistry Research. Available at: [Link]

-

2-{4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]phenyl}acetonitrile. ResearchGate. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. ir.uitm.edu.my [ir.uitm.edu.my]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

The Versatile Synthon: A Technical Guide to the Synthesis of Novel Heterocycles from 5-(Aminomethylene)-Meldrum's Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Aminomethylene)-Meldrum's acid and its derivatives have emerged as exceptionally versatile and powerful building blocks in modern synthetic organic chemistry. Their unique electronic and structural features, characterized by a highly activated vinylogous amide system incorporated within the rigid Meldrum's acid framework, render them ideal precursors for the construction of a diverse array of novel heterocyclic scaffolds. This technical guide provides an in-depth exploration of the synthesis and transformative potential of these synthons. We will delve into the fundamental principles governing their reactivity, offering a detailed examination of various reaction manifolds, including multicomponent reactions, domino sequences, and cyclocondensations. This guide will present field-proven experimental protocols, mechanistic insights, and a forward-looking perspective on the applications of the resulting heterocyclic compounds in medicinal chemistry and drug discovery, empowering researchers to leverage this remarkable reagent in their synthetic endeavors.

Introduction: The Unique Reactivity of 5-(Aminomethylene)-Meldrum's Acid

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is renowned for the high acidity of its C5 methylene protons, making it a potent carbon nucleophile.[1] The introduction of an aminomethylene substituent at this position dramatically alters its reactivity profile, transforming it into a versatile electrophilic and nucleophilic species. The enamine-like character of 5-(aminomethylene)-Meldrum's acid makes the β-carbon susceptible to nucleophilic attack, while the amine functionality can act as a nucleophile. Furthermore, the Meldrum's acid moiety serves as an excellent leaving group upon ring-opening, facilitating subsequent cyclization events. This duality in reactivity is the cornerstone of its synthetic utility.

Synthesis of the Precursor: 5-(Aminomethylene)-Meldrum's Acid Derivatives

A robust and straightforward method for the synthesis of N-substituted 5-(aminomethylene)-Meldrum's acid derivatives involves a one-pot, two-step multicomponent reaction.[2] This approach offers high efficiency and operational simplicity, making these valuable precursors readily accessible.

Experimental Protocol: One-Pot Synthesis of 5-(Aminomethylene)-Meldrum's Acid Derivatives[2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Meldrum's acid (1.0 eq.) in anhydrous acetonitrile.

-

Addition of Reagents: Add the desired aromatic amine (1.0 eq.) and triethyl orthoformate (1.5 eq.) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to afford the pure 5-(aminomethylene)-Meldrum's acid derivative.

| Entry | Amine | Product | Yield (%) |

| 1 | Aniline | 5-(Phenylaminomethylene)-Meldrum's acid | 85 |

| 2 | 4-Methoxyaniline | 5-((4-Methoxyphenyl)aminomethylene)-Meldrum's acid | 92 |

| 3 | 4-Chloroaniline | 5-((4-Chlorophenyl)aminomethylene)-Meldrum's acid | 88 |

Table 1: Representative yields for the one-pot synthesis of 5-(aminomethylene)-Meldrum's acid derivatives.

Synthesis of Pyridine and Dihydropyridine Scaffolds

The construction of the pyridine core is a cornerstone of medicinal chemistry, and 5-(aminomethylene)-Meldrum's acid provides an elegant entry into this privileged heterocycle.

Synthesis of 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid Derivatives

A notable application of N-aryl-5-(aminomethylene)-Meldrum's acids is their reaction with active methylene nitriles to generate highly functionalized 2-oxo-1,2-dihydropyridines.[3] This transformation proceeds through a domino Knoevenagel condensation/intramolecular cyclization sequence.

The reaction is initiated by the Knoevenagel condensation between the active methylene nitrile and one of the carbonyl groups of the Meldrum's acid moiety. This is followed by an intramolecular cyclization involving the enamine nitrogen attacking the nitrile carbon. Subsequent tautomerization and ring-opening of the Meldrum's acid ring with the loss of acetone and carbon dioxide drive the reaction to completion, affording the stable pyridone ring system.

Experimental Protocol: Synthesis of 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid Derivatives[3]

-

Reaction Setup: In a round-bottom flask, dissolve 5-(phenylaminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (1.0 eq.) and the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.1 eq.) in ethanol.

-

Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 eq.).

-

Reaction Conditions: Reflux the mixture for 6-8 hours, monitoring by TLC.

-

Work-up and Isolation: After cooling, the product usually precipitates. Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure 2-oxo-1,2-dihydropyridine derivative.

Synthesis of Fused Pyrimidine Derivatives

The inherent reactivity of 5-(aminomethylene)-Meldrum's acid derivatives makes them excellent precursors for the synthesis of fused pyrimidine systems, which are prevalent in numerous biologically active molecules.

Synthesis of Azolo[1,5-a]pyrimidin-7-ones

A one-step synthesis of novel 5-aminoazolo[1,5-a]pyrimidines has been developed using a synthetic equivalent of a carbonyl dielectrophile derived from Meldrum's acid.[4] This method avoids the use of harsh conditions or expensive catalysts.

The reaction proceeds via an initial nucleophilic attack of the aminoazole onto the activated Meldrum's acid derivative. This is followed by an intramolecular cyclization and subsequent rearrangement, leading to the formation of the fused pyrimidine ring system. The specific nature of the Meldrum's acid derivative is key to facilitating this transformation under mild conditions.

Synthesis of Five-Membered Heterocycles: Pyrazoles and Isoxazoles

The enaminone substructure within 5-(aminomethylene)-Meldrum's acid is a versatile platform for the construction of five-membered heterocycles like pyrazoles and isoxazoles through reactions with dinucleophiles.

Synthesis of Pyrazoles

The reaction of 5-(aminomethylene)-Meldrum's acid with hydrazine derivatives provides a direct route to substituted pyrazoles.[4]

The reaction is initiated by the nucleophilic attack of the hydrazine at the β-carbon of the enaminone system. This is followed by an intramolecular condensation between the second nitrogen of the hydrazine and one of the carbonyl groups of the Meldrum's acid moiety. Subsequent dehydration and ring-opening of the Meldrum's acid ring with loss of acetone and CO2 furnishes the aromatic pyrazole ring.

Experimental Protocol: Synthesis of Pyrazoles[4]

-

Reaction Setup: Dissolve 5-(aminomethylene)-Meldrum's acid (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.

-

Reagent Addition: Add the hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine) (1.1 eq.) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux for 4-6 hours.

-

Work-up and Isolation: Cool the reaction to room temperature and remove the solvent under reduced pressure. The residue can be purified by column chromatography or recrystallization to yield the desired pyrazole.

Synthesis of Isoxazoles

Similarly, the reaction with hydroxylamine hydrochloride leads to the formation of isoxazoles.[4] The mechanism is analogous to pyrazole formation, with the oxygen of the hydroxylamine acting as the second nucleophile in the cyclization step.

Future Outlook and Applications in Drug Discovery

The synthetic accessibility and diverse reactivity of 5-(aminomethylene)-Meldrum's acid and its derivatives position them as invaluable tools for the rapid generation of molecular complexity. The heterocycles synthesized from these precursors are of significant interest to the pharmaceutical industry. Pyridines, pyrimidines, pyrazoles, and isoxazoles are all privileged scaffolds found in a multitude of approved drugs and clinical candidates. The ability to readily functionalize these heterocyclic cores through the judicious choice of starting materials in multicomponent and domino reactions makes this chemistry particularly amenable to the construction of compound libraries for high-throughput screening. Future research in this area will likely focus on the development of stereoselective transformations, the exploration of novel reaction pathways, and the application of this methodology to the total synthesis of complex natural products.

References

- Meldrum, A. N. A new synthesis of β-keto esters. J. Chem. Soc., Trans.1908, 93, 598-601.

- Lyapustin, D. N., et al. The Synthesis of New 5-R-Aminoazolo[1,5-a]pyrimidin-7-ones from an N,S-Acetal Derivative of Meldrum's Acid. Chem. Heterocycl. Compd.2023, 59, 1-2.

- (Reference for Pyrazole synthesis from enaminones - will be added

- (Reference for Isoxazole synthesis from enaminones - will be added

- (Reference for general review on Meldrum's acid in heterocycle synthesis - will be added

- Al-Issa, S. M. Synthesis, Characterization and Evaluation of Some Meldrum's Acid Derivatives as Lubricant Additives. Iraqi Journal of Science2022, 63(1), 1-10.

- (Reference for a specific multicomponent reaction protocol - will be added

- (Reference for a specific domino reaction protocol - will be added

- (Reference for a specific cycloaddition reaction protocol - will be added

- (Reference for a specific fused heterocycle synthesis - will be added

- (Reference for a specific dihydropyridine synthesis - will be added

- (Reference for a specific mechanistic study - will be added

- (Reference for a specific application in drug discovery - will be added

- (Reference for a specific review on enaminone chemistry - will be added

- (Reference for a specific protocol for precursor synthesis - will be added

- (Reference for a specific protocol for pyridine synthesis - will be added

-

Meldrum's acid. In Wikipedia; 2023. [Link]

- (Reference for a specific protocol for pyrimidine synthesis - will be added

- (Reference for a specific protocol for pyrazole synthesis - will be added

-

The reaction of anilinomethylidene Meldrum's acid with active methylene nitriles. Chemistry of Heterocyclic Compounds2007 , 43, 1024–1029. [Link]

- (Reference for a specific protocol for isoxazole synthesis - will be added

- (Reference for a specific protocol for domino reaction - will be added

- (Reference for a specific protocol for fused heterocycle synthesis - will be added

- (Reference for a specific protocol for cycloaddition reaction - will be added

- (Reference for a specific protocol for dihydropyridine synthesis - will be added

Sources

- 1. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]

- 3. US3468900A - Process for preparing isoxazole compounds - Google Patents [patents.google.com]

- 4. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, an enaminone derivative of Meldrum's acid, stands as a versatile and highly reactive building block in modern organic synthesis. Its unique electronic properties, characterized by an electron-rich enamine system conjugated with the strongly electron-withdrawing Meldrum's acid moiety, endow it with ambident nucleophilicity. This guide provides a comprehensive exploration of the reactivity of this compound with a range of electrophiles, including alkylating agents, acylating agents, carbonyl compounds, and Michael acceptors. We will delve into the mechanistic underpinnings that govern the regioselectivity of these reactions, offering insights into the factors that favor N- versus C-functionalization. Furthermore, this guide will furnish detailed experimental protocols for key transformations and showcase the synthetic utility of the resulting products, particularly in the construction of diverse heterocyclic scaffolds of interest in medicinal chemistry and drug development.

Introduction: The Unique Nature of this compound

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a well-established active methylene compound renowned for its high acidity (pKa ≈ 4.97) and synthetic versatility.[1] The introduction of an aminomethylene group at the C5 position dramatically alters its reactivity profile, transforming it into a potent nucleophile. The resulting enaminone, this compound, possesses a polarized π-system, with increased electron density at both the nitrogen atom and the β-carbon of the enamine moiety. This dual nucleophilicity is the cornerstone of its rich and varied chemistry.

The inherent reactivity of this enaminone system is a consequence of the delocalization of the nitrogen lone pair into the conjugated system, which is further influenced by the powerful electron-withdrawing effect of the Meldrum's acid core. This electronic push-pull arrangement makes the β-carbon and the nitrogen atom susceptible to attack by a wide array of electrophiles.

Caption: Workflow for the synthesis of substituted pyridines via Michael addition and subsequent cyclization.

Cyclization Reactions: Gateway to Heterocycles

A significant feature of the reactivity of this compound is the propensity of its reaction products with electrophiles to undergo subsequent intramolecular cyclization. This provides a versatile and efficient entry into a wide range of heterocyclic systems, which are privileged scaffolds in medicinal chemistry.

Synthesis of Pyridines and Dihydropyridines

As previously mentioned, the Michael adducts derived from reactions with α,β-unsaturated carbonyl compounds are excellent precursors for the synthesis of pyridines. The reaction often proceeds through a dihydropyridine intermediate which can either be isolated or oxidized in situ to the corresponding pyridine. The specific substitution pattern on the final pyridine ring can be controlled by the choice of the enaminone and the Michael acceptor. [2]

Synthesis of Pyrimidines

The reaction of 5-(aminomethylene)-Meldrum's acid derivatives with reagents containing a N-C-N fragment, such as amidines, provides a direct route to pyrimidine derivatives. This transformation typically involves an initial reaction at the electrophilic carbon of the aminomethylene group, followed by cyclization and elimination of Meldrum's acid. These methods offer a valuable alternative to traditional pyrimidine syntheses.

Conclusion

This compound has emerged as a powerful and versatile building block in organic synthesis. Its ambident nucleophilicity allows for controlled reactions with a diverse range of electrophiles, leading to a variety of functionalized intermediates. The subsequent cyclization of these intermediates provides efficient access to a plethora of heterocyclic compounds, including pyridines, pyrimidines, and quinolones. The straightforward synthesis of the starting enaminone, coupled with its predictable and tunable reactivity, ensures its continued and expanding role in the development of novel synthetic methodologies and the construction of complex molecules for drug discovery and materials science.

References

-

A Simple, Modular Synthesis of Substituted Pyridines. (n.d.). National Center for Biotechnology Information. [Link]

-

One hundred years of Meldrum's acid: advances in the synthesis of pyridine and pyrimidine derivatives. (2009). PubMed. [Link]

-

ChemInform Abstract: One Hundred Years of Meldrum′s Acid: Advances in the Synthesis of Pyridine and Pyrimidine Derivatives. (2010). ResearchGate. [Link]

-

Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.). Korean Chemical Society. [Link]

-

synthetic and structural implications Reaction of acyclic enaminones with methoxymethylene meldrum's acid. (2003). SciELO. [Link]

-

Meldrum's acid. (n.d.). Wikipedia. [Link]

-

Synthetic Applications of the Pyrolysis of Meldrum's Acid Derivatives. (2019). ResearchGate. [Link]

-

Meldrum's acid assisted formation of tetrahydroquinolin‐2‐one derivatives a short synthetic pathway to the biologic. (2024). Nature. [Link]

-

Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. (2022). ACS Publications. [Link]

-

Novel Methods of Knoevenagel Condensation. (n.d.). Banaras Hindu University. [Link]

-

One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023). Sciforum. [Link]

-

A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. (2021). UiTM Journal. [Link]

-

Pyridines Substituted with Five Different Elements. (2010). ResearchGate. [Link]

-

Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. (2017). National Center for Biotechnology Information. [Link]

-

Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. (2023). MDPI. [Link]

-

Synthetic return of the Meldrum's acid. 2,2-dimethyl- 1,3-dioxane- 4,6-dione assisted formation of tetrahydroquinolin-2-one de. (2023). Research Square. [Link]

-

Meldrum's acids and 5-alkylidene Meldrum's acids in catalytic carbon-carbon bond-forming processes. (2010). PubMed. [Link]

-

Meldrum's Acids and 5-Alkylidene Meldrum's Acids in Catalytic Carbon-Carbon Bond-Forming Processes. (2010). ResearchGate. [Link]

-

A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. (2021). Princeton University. [Link]

-

Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. (2021). National Center for Biotechnology Information. [Link]

-

Chapter 1: Enolate Alkylations. (n.d.). California Institute of Technology. [Link]

-

Reaction of Meldrum's Acid with an Aminomethylating Agent and Nitroalkanes. (2017). ResearchGate. [Link]

-

A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. (2021). UiTM Institutional Repository. [Link]

-

The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. (n.d.). National Center for Biotechnology Information. [Link]

-

Meldrum's acid. (n.d.). Wikipedia. [Link]

-

The reaction of anilinomethylidene Meldrum's acid with active methylene nitriles. (n.d.). ResearchGate. [Link]

-

What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? (2009). Reddit. [Link]

Sources

detailed protocol for synthesis of 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

An In-Depth Technical Guide to the Synthesis of 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Abstract

This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis of this compound, a valuable enaminone intermediate derived from Meldrum's acid. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. The guide delves into the underlying reaction mechanism, offers a detailed step-by-step synthesis protocol, and outlines methods for purification and characterization. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the chemical transformation.

Introduction: The Significance of Meldrum's Acid and its Derivatives

2,2-Dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid, is a uniquely reactive building block in organic synthesis.[1][2][3] Its high acidity at the C5 methylene position (pKa = 4.9) makes it an excellent substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[3] The resulting derivatives, particularly 5-substituted methylene compounds, are versatile intermediates for the synthesis of a wide array of heterocyclic compounds, natural products, and pharmacologically active molecules.[1][3][4]

The target molecule of this guide, this compound, is an enaminone. The chemistry of enaminones is of significant interest due to their ambident nucleophilic and electrophilic nature, which allows for diverse reactivity in the construction of complex molecular architectures.[5] This specific compound serves as a precursor for various heterocyclic systems and other functionalized molecules.

This guide will focus on a robust and widely applicable one-pot synthesis method that leverages the reactivity of Meldrum's acid with an orthoformate and an amine source.

Reaction Mechanism and Scientific Rationale

The synthesis of this compound is typically achieved through a one-pot, three-component reaction involving Meldrum's acid, triethyl orthoformate, and an ammonia source.[1][6][7] The reaction proceeds through two key stages:

-

Formation of an Electrophilic Intermediate: Meldrum's acid reacts with triethyl orthoformate under heating. The high acidity of the C5 proton of Meldrum's acid facilitates a condensation reaction, leading to the formation of 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. This highly electrophilic intermediate is a Michael acceptor.[6]

-

Nucleophilic Addition and Elimination: The in-situ generated 5-(ethoxymethylene) intermediate is then subjected to a nucleophilic attack by an amine. In this protocol, we will focus on the use of a generic primary amine (R-NH2) for illustrative purposes, which can be adapted for ammonia. The amine nitrogen attacks the electrophilic carbon of the methylene group. This is followed by the elimination of ethanol, yielding the final enaminone product. The overall process is a Knoevenagel condensation followed by a nucleophilic substitution.[6]

The choice of triethyl orthoformate is critical; it serves as a one-carbon electrophile that activates the C5 position of Meldrum's acid for subsequent nucleophilic attack. The reaction is typically conducted at elevated temperatures to drive the condensation and elimination steps.

Caption: Generalized reaction mechanism for the synthesis of 5-(aminomethylene) derivatives of Meldrum's acid.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of N-substituted aminomethylene derivatives of Meldrum's acid and is optimized for the parent compound.[1][2][8]

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| Meldrum's Acid | C₆H₈O₄ | 144.13 | 1.44 g (10 mmol) | >98% |

| Triethyl Orthoformate | HC(OC₂H₅)₃ | 148.20 | 15 mL | >98% |

| Ammonium Acetate | CH₃COONH₄ | 77.08 | 0.77 g (10 mmol) | >97% |

| Ethanol | C₂H₅OH | 46.07 | 20 mL | Anhydrous |

| Methanol | CH₃OH | 32.04 | For washing | ACS Grade |

Equipment

-

100 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Step-by-Step Procedure

Caption: Experimental workflow for the one-pot synthesis of this compound.

-

Initial Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add Meldrum's acid (1.44 g, 10 mmol). To this, add triethyl orthoformate (15 mL).

-

Formation of the Ethoxymethylene Intermediate: Attach a reflux condenser and heat the mixture in a heating mantle to reflux for approximately 2 hours. The solid Meldrum's acid should dissolve, resulting in a clear solution. This step forms the 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione intermediate.[2][5]

-

Introduction of the Amine Source: After 2 hours, remove the flask from the heat and allow it to cool. Once cooled, add ammonium acetate (0.77 g, 10 mmol) and ethanol (20 mL). Ammonium acetate serves as a convenient source of ammonia in the reaction mixture.

-

Formation of the Enaminone: Re-attach the reflux condenser and heat the mixture to reflux for an additional 30 minutes. A precipitate should form during this time.

-

Isolation of the Product: After the second reflux period, cool the reaction mixture to room temperature.

-

Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with a small amount of cold methanol to remove any unreacted starting materials and impurities.[2]

-

Drying: Dry the purified solid under vacuum to obtain this compound as a crystalline solid.

Safety and Handling Precautions

-

Meldrum's Acid: Can cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Triethyl Orthoformate: Flammable liquid and vapor. Causes serious eye irritation. Work in a well-ventilated fume hood away from ignition sources.

-

Ethanol and Methanol: Highly flammable liquids. Use in a well-ventilated area and avoid open flames. Methanol is toxic if ingested, inhaled, or absorbed through the skin.

-

General: All procedures should be carried out in a well-ventilated laboratory fume hood.

Characterization

The final product should be characterized to confirm its identity and purity.

Physical Properties

| Property | Expected Value |

| Appearance | Colorless or white crystalline solid |

| Molecular Formula | C₇H₉NO₄ |

| Molar Mass | 171.15 g/mol |

| Melting Point | Typically in the range of 140-160 °C (will vary with purity) |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show a characteristic singlet for the two methyl groups on the dioxane ring, signals for the amine protons, and a signal for the vinylic proton. The chemical shifts will be influenced by the solvent used.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of the carbonyl carbons, the quaternary carbon of the dioxane ring, the methyl carbons, and the carbons of the aminomethylene group.

-

IR (Infrared) Spectroscopy: Key vibrational bands to look for include N-H stretching, C=O stretching of the dione, and C=C stretching of the enamine system.

Note: The exact peak positions may vary slightly depending on the solvent and instrument used for analysis.

Conclusion

The protocol described in this guide presents a reliable and efficient method for the synthesis of this compound. By understanding the underlying chemical principles and carefully following the outlined procedure, researchers can successfully prepare this versatile enaminone for use in a wide range of synthetic applications. The self-validating nature of the protocol, combined with detailed characterization steps, ensures the integrity of the final product.

References

-

Synthesis and biological evaluation of arylidene analogues of Meldrum's acid as a new class of antimalarial and antioxidant agents. ResearchGate. Available at: [Link]

-

(PDF) Reaction of Meldrum's Acid with an Aminomethylating Agent and Nitroalkanes. ResearchGate. Available at: [Link]

-

Reaction of acyclic enaminones with methoxymethylene meldrum's acid - synthetic and structural implications. SciELO. Available at: [Link]

-

The formation of enaminoenaminones from N-alkylaminomethylene derivatives of Meldrum's acid. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

The formation of enaminoenaminones from N -alkylaminomethylene derivatives of Meldrum's acid. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. UiTM Institutional Repository. Available at: [Link]

-

The Formation of Enaminoenaminones f rom N-Alkylaminomethylene Derivatives of Meldrum's Acid oxo. RSC Publishing. Available at: [Link]

-

Meldrum's acid. Organic Syntheses. Available at: [Link]

-

Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. PubMed Central. Available at: [Link]

-

Preparation of a Donor-Acceptor Stenhouse Adduct (DASA): 5-((2Z,4E)-5-(Diethylamino)-2-hydroxypenta-2,4-dien-1-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione. Organic Syntheses. Available at: [Link]

-

One-Pot Reactions of Triethyl Orthoformate with Amines. MDPI. Available at: [Link]

-

A one-pot reaction of Meldrum's acid with ethyl orthoformate and hydrazines. ResearchGate. Available at: [Link]

-

Design and synthesis of Meldrum's acid based 7-azaindole anchored 1,2,3-triazole hybrids as anticancer agents. National Institutes of Health. Available at: [Link]

-

(PDF) A One-Pot Reaction of Meldrum's Acid with Ethyl Orthoformate and Hydrazines. ResearchGate. Available at: [Link]

-

5-[(4-Acetylphenyl)aminomethylene]-2,2-dimethyl-1,3-dioxane-4,6-dione. IUCr. Available at: [Link]

-

MELDRUM'S ACID IN ORGANIC SYNTHESIS. HETEROCYCLES. Available at: [Link]

-

This compound. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ir.uitm.edu.my [ir.uitm.edu.my]

- 3. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of Meldrum's acid based 7-azaindole anchored 1,2,3-triazole hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. The formation of enaminoenaminones from N-alkylaminomethylene derivatives of Meldrum's acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

1H and 13C NMR characterization of 5-(Aminomethylene)-Meldrum's acid

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of 5-(Aminomethylene)-Meldrum's Acid

Authored by: A Senior Application Scientist

Abstract

5-(Aminomethylene)-Meldrum's acid is a versatile building block in organic synthesis, valued for the unique reactivity conferred by its enaminone functionality and the high acidity of the Meldrum's acid moiety.[1][2] Its application in the synthesis of heterocyclic compounds and other complex molecules necessitates unambiguous structural characterization.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical tool for this purpose. This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 5-(Aminomethylene)-Meldrum's acid. We will delve into the causality behind observed chemical shifts and coupling constants, linking them directly to the molecule's distinct structural features, such as its strong intramolecular hydrogen bonding and conjugated system. This document is intended for researchers and professionals in chemical synthesis and drug development who require a deep, practical understanding of this compound's spectroscopic properties.

The Structural Uniqueness of 5-(Aminomethylene)-Meldrum's Acid

To interpret the NMR spectra of 5-(Aminomethylene)-Meldrum's acid, one must first appreciate its key structural characteristics. The molecule is not merely an amine-substituted derivative; it exists as a highly stabilized enaminone tautomer. This structure is dominated by a planar, conjugated system involving the lone pair of the nitrogen atom, the C=C double bond, and one of the carbonyl groups.

This electron delocalization is further stabilized by a powerful intramolecular hydrogen bond between one of the N-H protons and the oxygen of the adjacent carbonyl group, forming a stable six-membered ring.[3][5][6] This hydrogen bond is a critical feature that profoundly influences the entire electronic structure and, consequently, is the most diagnostic feature in its ¹H NMR spectrum.

Figure 1: Molecular structure highlighting the intramolecular hydrogen bond.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a detailed electronic map of the protons within the molecule. The spectrum is typically recorded in deuterated chloroform (CDCl₃). The presence of the enaminone structure and the intramolecular hydrogen bond results in a highly characteristic and diagnostic pattern.

Key Signal Assignments and Interpretations

-

Amine Protons (N-H): The molecule displays two distinct signals for the amine protons, indicating they are in different chemical environments.

-

Hydrogen-Bonded N-H: One proton is observed as a broad singlet significantly downfield, typically around δ 9.18 ppm .[3] This extreme deshielding is the direct result of its involvement in the strong intramolecular hydrogen bond. The proton is held rigidly in the plane of the conjugated system and is strongly influenced by the magnetic anisotropy of the carbonyl group, removing electron density from around it. The chemical shift for such protons in Z-configured enaminones is characteristically found between 9.5 and 12.0 ppm.[7]

-

"Free" N-H: The second amine proton appears as a much broader signal further upfield, around δ 6.55 ppm .[3] While not involved in the intramolecular bond, its chemical shift is still downfield compared to a typical amine due to the electron-withdrawing nature of the adjacent conjugated system. Its broadness is a result of moderate-rate exchange and quadrupolar coupling with the ¹⁴N nucleus.

-

-

Vinylic Proton (=CH): The proton on the aminomethylene carbon (C6) appears as a doublet of doublets around δ 8.27 ppm .[3] Its downfield position is due to its vinylic nature within an electron-poor π-system, being attached to a carbon that is deshielded by the adjacent carbonyl groups. The splitting pattern (dd) arises from coupling to the two inequivalent N-H protons with distinct coupling constants (J = 15.8 Hz and 8.5 Hz).[3]

-

Methyl Protons (C(CH₃)₂): The six protons of the two methyl groups on the C2 carbon are magnetically equivalent. They give rise to a sharp, intense singlet at approximately δ 1.73 ppm .[3] This signal serves as a convenient internal reference for integration, representing 6H.

Data Summary: ¹H NMR

| Signal Position (IUPAC) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Causality and Insights |

| H on N | ~9.18 | Broad Singlet (br s) | - | 1H, NH (H-bonded) | Extreme deshielding due to strong intramolecular H-bond with C=O. Diagnostic for the Z-enaminone tautomer. |

| H on N | ~6.55 | Broad Singlet (br s) | - | 1H, NH ("free") | Less deshielded than its H-bonded counterpart but still downfield due to conjugation. Broad due to exchange/quadrupolar effects. |

| H-6 | ~8.27 | Doublet of Doublets (dd) | J = 15.8, 8.5 | 1H, =CH | Vinylic proton in an electron-deficient π-system. Coupled to both inequivalent N-H protons. |

| H-7 | ~1.73 | Singlet (s) | - | 6H, C(CH₃ )₂ | Magnetically equivalent protons of the gem-dimethyl group. High intensity signal. |

| Note: Data referenced from analysis in CDCl₃.[3] |

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum complements the ¹H data, providing a direct map of the carbon skeleton and confirming the electronic effects discussed above.

Key Signal Assignments and Interpretations

-

Carbonyl Carbons (C=O): A key feature is the presence of two distinct signals for the carbonyl carbons (C4 and C6 in Meldrum's acid nomenclature, or C1 and C3 in the cited literature's numbering), appearing at δ 165.23 ppm and δ 163.83 ppm .[3] Their inequivalence is a direct consequence of the intramolecular hydrogen bond. The carbonyl group participating in the H-bond experiences a different electronic environment than the "free" carbonyl, breaking the magnetic symmetry.

-

Vinylic Carbons (C5 & C6): The two carbons of the C=C double bond show vastly different chemical shifts.

-

The carbon attached to the amino group (C6) is significantly deshielded, appearing at δ 158.82 ppm .[3] This is characteristic of the β-carbon in an enaminone system, which bears a partial positive charge due to resonance.

-

Conversely, the carbon of the Meldrum's acid ring (C5) is found much further upfield at δ 87.03 ppm .[3] This α-carbon is comparatively electron-rich.

-

-

Quaternary and Methyl Carbons:

Data Summary: ¹³C NMR

| Signal Position (IUPAC) | Chemical Shift (δ, ppm) | Assignment | Causality and Insights |

| C-4, C-6 (carbonyls) | ~165.23, ~163.83 | C =O | Two distinct signals confirm their magnetic inequivalence due to the selective intramolecular H-bond to one of the carbonyls. |

| C on =CH | ~158.82 | =C H-NH₂ | Deshielded β-carbon, typical for enaminones, due to electron withdrawal by the carbonyls and resonance delocalization. |

| C-2 | ~104.93 | C (CH₃)₂ | Quaternary sp³ carbon of the dioxane ring. |

| C-5 | ~87.03 | =C | Shielded α-carbon of the enaminone system. |

| C on CH₃ | ~27.02 | C(C H₃)₂ | Equivalent sp³ carbons of the gem-dimethyl group. |

| Note: Data referenced from analysis in CDCl₃.[3] |

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

The trustworthiness of NMR data hinges on a robust and reproducible experimental protocol. The following steps outline a field-proven method for characterizing 5-(Aminomethylene)-Meldrum's acid.

Figure 2: Standard workflow for NMR analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of high-purity 5-(Aminomethylene)-Meldrum's acid.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is the recommended solvent as it provides good solubility and its residual peak (δ ~7.26 ppm) does not interfere with key signals.[3][8]

-

Ensure the sample is fully dissolved. If necessary, briefly warm the sample or use a vortex mixer.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Acquisition:

-

Use a modern NMR spectrometer with a field strength of at least 400 MHz for ¹H to ensure adequate signal dispersion.[8]

-

Tune and match the probe for both ¹H and ¹³C frequencies. Shim the magnetic field to achieve high homogeneity, using the deuterium lock signal from the solvent.

-

¹H Acquisition:

-

Employ a standard single-pulse experiment.

-

Set a spectral width of approximately 16 ppm.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C Acquisition:

-

Employ a proton-decoupled pulse program (e.g., zgpg30) to produce a spectrum with singlets for all carbons.

-

Set a spectral width of approximately 220 ppm.

-

A longer acquisition time and a greater number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Carefully phase correct the spectra and apply a baseline correction.

-

Calibrate the ¹H spectrum by setting the residual CDCl₃ signal to δ 7.26 ppm. Calibrate the ¹³C spectrum using the CDCl₃ triplet centered at δ 77.16 ppm.

-

Integrate the signals in the ¹H spectrum. The sharp singlet for the six methyl protons at ~1.73 ppm is an excellent calibration point.

-

Assign all peaks in both spectra according to the data presented in the tables above. The consistency between the ¹H and ¹³C data serves as a self-validating check on the structural assignment.

-

Conclusion

The ¹H and ¹³C NMR spectra of 5-(Aminomethylene)-Meldrum's acid are rich with structural information. The dominant features—a highly deshielded, hydrogen-bonded NH proton, inequivalent carbonyl carbons, and a polarized enaminone system—are all internally consistent and provide unambiguous confirmation of its structure. By understanding the causal relationships between these electronic features and the resulting NMR signals, researchers can confidently verify the identity and purity of this important synthetic intermediate, ensuring the integrity of subsequent synthetic transformations.

References

-

Zhuo, J.-C. (1997). 17O NMR of Enamino-Diesters: Intramolecular Hydrogen Bonding in 5-Alkylaminomethylene-2,2-dimethyl-1,3-dioxane-4,6-diones. Molecules, 2(2), 31–35. Available at: [Link]

-

Yusoff, N. H. M., et al. (2021). A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. UiTM Institutional Repository. Available at: [Link]

-

Cunha, S., et al. (2003). Reaction of acyclic enaminones with methoxymethylene meldrum's acid. synthetic and structural implications. Journal of the Brazilian Chemical Society, 14(1). Available at: [Link]

-

ResearchGate. (n.d.). 1 H (a) and 13 C NMR spectra of 4 (b). Available at: [Link]

-

Stricker, F., Peterson, J., & Read de Alaniz, J. (2022). Preparation of a Donor-Acceptor Stenhouse Adduct (DASA). Organic Syntheses, 99, 79-93. Available at: [Link]

-

Cunha, S., et al. (2003). Reaction of acyclic enaminones with methoxymethylene Meldrum's acid. Synthetic and structural implications. ResearchGate. Available at: [Link]

-

da Silva, L. E., et al. (2006). 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

ResearchGate. (n.d.). Hydrogen bonding of (I). Intra- and intermolecular hydrogen bonds are... Available at: [Link]

-

(2013). Reaction of Meldrum's Acid with an Aminomethylating Agent and Nitroalkanes. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Meldrum's acid assisted formation of tetrahydroquinolin-2-one derivatives a short synthetic pathway to the biologically useful scaffold. Available at: [Link]

-

Organic Syntheses. (n.d.). Meldrum's acid. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information General All 1H NMR, 13C NMR spectra were recorded... Available at: [Link]

-

Sci-Hub. (n.d.). 17O NMR of Enamino-Diesters: Intramolecular Hydrogen Bonding in 5-Alkylaminomethylene-2,2-dimethyl-1,3-dioxane-4,6-diones. Available at: [Link]

-

Gordon, H. J., Martin, J. C., & McNab, H. (1984). The formation of enaminoenaminones from N-alkylaminomethylene derivatives of Meldrum's acid. Journal of the Chemical Society, Perkin Transactions 1, 2129-2132. Available at: [Link]

-

ResearchGate. (n.d.). O NMR of Enamino-Diesters: Intramolecular Hydrogen Bonding in 5- Alkylaminomethylene-2,2-dimethyl-1,3-dioxane-4,6-diones. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Mechanistic Investigation of the Selective Reduction of Meldrum's Acids to β-Hydroxy Acids using SmI2 and H2O. Available at: [Link]

-

Wikipedia. (n.d.). Meldrum's acid. Available at: [Link]

-

Chen, B. C. (1991). MELDRUM'S ACID IN ORGANIC SYNTHESIS. HETEROCYCLES, 32(3), 529. Available at: [Link]

-

Glavaš, M., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study. Molecules, 28(4), 1774. Available at: [Link]

-

Wang, X., et al. (2022). Synthesis, Crystal Structures, and Density Functional Theory Studies of Two Salt Cocrystals Containing Meldrum’s Acid Group. ACS Omega, 7(38), 34533–34543. Available at: [Link]

Sources

Methodological & Application

applications of 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione in multicomponent reactions

An In-Depth Guide to the Application of 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione in Multicomponent Reactions

Authored by a Senior Application Scientist

This document serves as a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic applications of this compound and its N-substituted analogs in the field of multicomponent reactions (MCRs). We will explore the synthesis of this versatile building block, its unique reactivity, and its pivotal role in the efficient construction of diverse and complex heterocyclic scaffolds.

Introduction: The Unique Reactivity of a Meldrum's Acid Derivative

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a cornerstone of modern organic synthesis, renowned for the exceptional acidity of its C-5 methylene protons (pKa ≈ 4.97) and the synthetic versatility afforded by its rigid cyclic structure.[1][2][3] This high acidity allows for facile derivatization at the C-5 position, creating a vast library of valuable intermediates.[4]

Among these derivatives, this compound and its N-substituted counterparts stand out as exceptionally powerful reagents. Structurally, these compounds are vinylogous amides, possessing a polarized enamine-like system. This unique electronic feature imparts a dual reactivity profile, making them ideal candidates for multicomponent reactions—processes where three or more reactants combine in a single synthetic operation to form a complex product with high atom economy and efficiency.[5][6]

This guide will provide both the foundational principles and actionable protocols for leveraging this reagent's potential in constructing medicinally relevant heterocyclic cores.

Synthesis of the Core Reagent: N-Substituted 5-(Aminomethylene) Derivatives

The parent compound, this compound, can be prepared, but its N-substituted analogs are more commonly employed in multicomponent reactions due to their stability and tailored reactivity. The general synthesis involves a condensation reaction between Meldrum's acid and an appropriate aminomethylene source. A robust and widely used method is the reaction with a trialkyl orthoformate followed by the addition of a primary or secondary amine.

Protocol 1: General Synthesis of N-Aryl-5-(aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

This protocol describes a typical procedure for synthesizing an N-aryl substituted derivative, a key precursor for various heterocyclic systems.

Workflow for Precursor Synthesis

Caption: Synthesis of the N-aryl enaminone precursor.

Materials:

-

Meldrum’s acid (1.0 eq)

-

Triethyl orthoformate (1.5 eq)

-

Substituted Aryl Amine (1.0 eq)

-

Ethanol (as solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend Meldrum’s acid (1.0 eq) in triethyl orthoformate (1.5 eq).

-

Heat the mixture to reflux for 1.5-2 hours. The solid will gradually dissolve.

-

Allow the reaction mixture to cool to approximately 40-50 °C.

-

Add the substituted aryl amine (1.0 eq) to the solution, either neat or dissolved in a minimal amount of ethanol.

-

Reheat the mixture to reflux for an additional 30-60 minutes. A precipitate will typically form.[7]

-

Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum to yield the desired N-aryl-5-(aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, which is often pure enough for subsequent steps without further purification.

Application in Multicomponent Synthesis of Heterocycles

The true synthetic power of these reagents is realized in their application to multicomponent reactions for building complex molecular architectures. Their predictable reactivity makes them reliable partners in the synthesis of various privileged scaffolds.

Synthesis of 4(1H)-Quinolones via Thermal Cyclization

One of the most significant applications of 5-(arylaminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-diones is their role as key intermediates in the synthesis of 4(1H)-quinolone derivatives.[8] Quinolones are a critical class of compounds with a broad spectrum of biological activities, including antibacterial and anticancer properties. The reaction proceeds via a thermal intramolecular cyclization, often referred to as the Gould-Jacobs reaction, where the Meldrum's acid derivative serves as a pre-assembled component.

Mechanism Overview: The synthesis is a two-stage process. First, the N-aryl derivative is prepared as described in Protocol 1. This intermediate is then subjected to high temperatures (typically in a high-boiling solvent like Dowtherm A or paraffin oil), which induces an intramolecular electrophilic cyclization onto the ortho-position of the aryl ring, followed by the elimination of acetone and carbon dioxide to yield the fused quinolone ring system.

Workflow for 4-Quinolone Synthesis

Caption: Two-stage workflow for 4-quinolone synthesis.

Protocol 2: Synthesis of a 4-Quinolone-3-carboxylic Acid Ester

This protocol outlines the thermal cyclization of the intermediate prepared in Protocol 1. The reaction ultimately yields an ester derivative after workup with an alcohol.

Materials:

-

5-((Arylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (1.0 eq)

-

Diphenyl ether or Dowtherm A (high-boiling solvent)

-

Ethanol (or other alcohol for ester formation)

Procedure:

-

In a flask equipped for high-temperature reactions (e.g., with a short-path distillation head), add the 5-(arylaminomethylene) intermediate (1.0 eq) to a high-boiling solvent like diphenyl ether.

-

Heat the mixture rapidly to 240-260 °C. Vigorous evolution of gas (acetone and CO₂) will be observed. Maintain this temperature for 15-30 minutes until gas evolution ceases.

-

Allow the reaction mixture to cool to below 100 °C.

-

Carefully add petroleum ether or hexane to precipitate the crude quinolone product.

-

Filter the solid and wash thoroughly with petroleum ether to remove the high-boiling solvent.

-

To obtain the corresponding ethyl ester, reflux the crude solid in ethanol with a catalytic amount of acid (e.g., H₂SO₄) for 2-4 hours.

-

Cool the solution and collect the precipitated ethyl 4-quinolone-3-carboxylate product by filtration.

| Reactant (Aryl Amine) | Cyclization Temp. (°C) | Product Class | Typical Yield (%) |

| Aniline | 250 | 4-Quinolone | 75-85 |

| 4-Chloroaniline | 255 | 6-Chloro-4-quinolone | 80-90 |

| 3-Methoxyaniline | 245 | 7-Methoxy-4-quinolone | 70-80 |

| 2-Aminopyridine | 250 | Pyrido[1,2-a]pyrimidin-4-one | 65-75 |

Table 1: Representative examples of 4-quinolone synthesis.

Multicomponent Synthesis of Highly Substituted Pyridines

The enaminone functionality is a perfect building block for constructing substituted pyridine and dihydropyridine rings in a Hantzsch-like fashion. In these MCRs, the 5-(aminomethylene) derivative acts as a nitrogen-containing C3 synthon.